3-Chloro-2-fluoro-6-trifluoromethyl-benzoic acid ethyl ester, 97%
Overview
Description
“3-Chloro-2-fluoro-6-trifluoromethyl-benzoic acid” is a compound with the molecular formula C8H3ClF4O2 . It is a benzoic acid derivative featuring a chloride, a fluoride, and a trifluoromethyl group . The compound is used in the synthesis of active pharmaceutical ingredients due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
Synthesis Analysis
The synthesis of trifluoromethylated compounds is a significant area of research due to their importance in the pharmaceutical and agrochemical industries . A scalable and operationally simple radical trifluoromethylation methodology has been developed using trifluoroacetic anhydride . This method uses pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical .Molecular Structure Analysis
The molecular structure of “3-Chloro-2-fluoro-6-trifluoromethyl-benzoic acid” can be represented by the InChI code:InChI=1S/C8H3ClF4O2/c9-4-2-1-3 (8 (11,12)13)5 (6 (4)10)7 (14)15/h1-2H, (H,14,15)
. The compound has a molecular weight of 242.55 g/mol . Chemical Reactions Analysis
The compound can undergo various reactions. For instance, it can participate in aromatic nitration reactions within droplet-based microreactors . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.55 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound also has a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are 241.9757697 g/mol . The Topological Polar Surface Area is 37.3 Ų .Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound might interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium
Biochemical Pathways
The compound might be involved in the biochemical pathways related to carbon-carbon bond formation, as it’s often the case in SM cross-coupling reactions . These reactions are crucial for the synthesis of complex organic compounds.
Pharmacokinetics
The solubility of similar compounds, such as 3-(trifluoromethyl)benzoic acid, in dense carbon dioxide has been studied , which might give some insights into the compound’s bioavailability.
Result of Action
The result of the compound’s action in SM cross-coupling reactions would be the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the reaction conditions in SM cross-coupling reactions are known to be exceptionally mild and functional group tolerant . .
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF4O2/c1-2-17-9(16)7-5(10(13,14)15)3-4-6(11)8(7)12/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLYLSRTFQWLNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226073 | |
Record name | Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
773135-49-2 | |
Record name | Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773135-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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